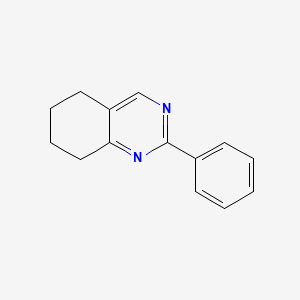

2-Phenyl-5,6,7,8-tetrahydroquinazoline

Beschreibung

Structure

3D Structure

Eigenschaften

CAS-Nummer |

100869-87-2 |

|---|---|

Molekularformel |

C14H14N2 |

Molekulargewicht |

210.27 g/mol |

IUPAC-Name |

2-phenyl-5,6,7,8-tetrahydroquinazoline |

InChI |

InChI=1S/C14H14N2/c1-2-6-11(7-3-1)14-15-10-12-8-4-5-9-13(12)16-14/h1-3,6-7,10H,4-5,8-9H2 |

InChI-Schlüssel |

MNLWAQLJGDBVDU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CCC2=NC(=NC=C2C1)C3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Spectroscopic Fingerprinting of 2-Phenyl-5,6,7,8-tetrahydroquinazoline: A Technical Guide for Researchers

This technical guide provides an in-depth exploration of the spectroscopic characteristics of 2-Phenyl-5,6,7,8-tetrahydroquinazoline, a heterocyclic compound of interest in medicinal chemistry and drug development. While a complete set of publicly available spectra for this specific molecule is limited, this document, grounded in established spectroscopic principles and data from closely related analogues, offers a robust, predictive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. This guide is intended to serve as a valuable resource for researchers in the synthesis, identification, and characterization of this and similar quinazoline derivatives.

Molecular Structure and Overview

2-Phenyl-5,6,7,8-tetrahydroquinazoline possesses a core structure consisting of a dihydropyrimidine ring fused to a cyclohexene ring, with a phenyl substituent at the 2-position. Its molecular formula is C₁₄H₁₄N₂, and it has a molecular weight of 210.27 g/mol . The structural elucidation of such molecules is critically dependent on a multi-faceted spectroscopic approach, where each technique provides a unique piece of the structural puzzle.

Caption: Molecular structure of 2-Phenyl-5,6,7,8-tetrahydroquinazoline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of organic molecules. For 2-Phenyl-5,6,7,8-tetrahydroquinazoline, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum will provide information on the number of different types of protons, their chemical environment, and their connectivity. The predicted chemical shifts (δ) are presented in Table 1.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| Phenyl-H (ortho) | 8.1 - 8.3 | Multiplet | 2H | Deshielded due to proximity to the electron-withdrawing quinazoline ring. |

| Phenyl-H (meta, para) | 7.3 - 7.6 | Multiplet | 3H | Typical aromatic region for a monosubstituted benzene ring. |

| H-4 | ~8.5 | Singlet | 1H | Olefinic proton in the pyrimidine ring, expected to be downfield. |

| C5-H₂ | 2.8 - 3.0 | Triplet | 2H | Allylic to the C4=N3 double bond, showing coupling with C6-H₂. |

| C8-H₂ | 2.6 - 2.8 | Triplet | 2H | Adjacent to a nitrogen atom, resulting in a downfield shift compared to C6 and C7. |

| C6-H₂, C7-H₂ | 1.8 - 2.0 | Multiplet | 4H | Aliphatic protons in the cyclohexene ring, expected to show complex coupling. |

Table 1: Predicted ¹H NMR Data for 2-Phenyl-5,6,7,8-tetrahydroquinazoline in CDCl₃.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule. The predicted chemical shifts are detailed in Table 2.

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~160 | Imino carbon, highly deshielded. |

| C4 | ~155 | Olefinic carbon in the pyrimidine ring. |

| C8a | ~150 | Bridgehead carbon adjacent to nitrogen. |

| Phenyl-C (ipso) | 135 - 138 | Quaternary carbon attached to the quinazoline ring. |

| Phenyl-C (ortho, meta, para) | 128 - 131 | Aromatic carbons of the phenyl ring. |

| C4a | ~125 | Bridgehead carbon. |

| C5, C8 | 25 - 30 | Aliphatic carbons adjacent to the pyrimidine ring. |

| C6, C7 | 20 - 25 | Aliphatic carbons in the cyclohexene ring. |

Table 2: Predicted ¹³C NMR Data for 2-Phenyl-5,6,7,8-tetrahydroquinazoline in CDCl₃.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Typical parameters: spectral width of 10-15 ppm, pulse angle of 30-45°, relaxation delay of 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 200-220 ppm, pulse angle of 45°, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The predicted characteristic IR absorption bands for 2-Phenyl-5,6,7,8-tetrahydroquinazoline are listed in Table 3.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3050 - 3100 | C-H stretch | Aromatic (Phenyl) |

| 2850 - 2960 | C-H stretch | Aliphatic (Tetrahydro) |

| 1600 - 1620 | C=N stretch | Imine (Quinazoline) |

| 1450 - 1580 | C=C stretch | Aromatic (Phenyl and Quinazoline) |

Table 3: Predicted IR Absorption Bands for 2-Phenyl-5,6,7,8-tetrahydroquinazoline.

Experimental Protocol for IR Analysis

-

Sample Preparation (ATR):

-

Place a small amount of the solid sample directly onto the diamond crystal of the Attenuated Total Reflectance (ATR) accessory.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

-

Sample Preparation (KBr Pellet):

-

Grind a small amount of the sample with dry potassium bromide (KBr) powder.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Data Acquisition:

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet and subtract it from the sample spectrum.

-

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound, further confirming its structure.

Predicted Mass Spectrum

For 2-Phenyl-5,6,7,8-tetrahydroquinazoline, the following key peaks are anticipated in the mass spectrum:

| m/z | Ion | Rationale |

| 210 | [M]⁺ | Molecular ion peak, corresponding to the molecular weight of the compound. |

| 209 | [M-H]⁺ | Loss of a hydrogen radical. |

| 182 | [M-C₂H₄]⁺ | Retro-Diels-Alder fragmentation of the cyclohexene ring. |

| 104 | [C₆H₅CNH]⁺ | Fragment corresponding to the benzonitrile cation. |

| 77 | [C₆H₅]⁺ | Phenyl cation. |

Table 4: Predicted Key Fragments in the Mass Spectrum of 2-Phenyl-5,6,7,8-tetrahydroquinazoline.

Proposed Fragmentation Pathway

Caption: Proposed mass spectrometry fragmentation pathway.

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a coupled chromatography system (e.g., GC-MS or LC-MS).

-

Ionization:

-

Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.

-

Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of compounds, often used with LC-MS.

-

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio.

-

Detection: Detect the separated ions to generate the mass spectrum.

Conclusion

The comprehensive spectroscopic analysis outlined in this guide provides a robust framework for the identification and characterization of 2-Phenyl-5,6,7,8-tetrahydroquinazoline. By integrating the predictive data from NMR, IR, and MS, researchers can confidently confirm the structure of this and related heterocyclic compounds. The provided experimental protocols serve as a practical starting point for laboratory investigations, ensuring the acquisition of high-quality spectral data. This guide underscores the power of a synergistic spectroscopic approach in advancing research and development in the chemical and pharmaceutical sciences.

References

- Dodiya, D. K., Vaghasia, S. J., Trivedi, A. R., Ram, H. K., & Shah, V. H. (2010). Synthesis, characterization and biological screening of some novel tetrahydroquinazoline derivatives. Indian Journal of Chemistry - Section B, 49B(6), 802–806.

-

Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3688. [Link]

- An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. (2023).

- Supporting Information for Synthesis of dihydroquinazolines from 2-aminobenzylamine: N -aryl derivatives with electron. Beilstein Journals.

- Alam, M. T., Maiti, S., & Mal, P. (n.d.). Figure S7. 13 C NMR spectra of 2-phenylquinazolin-4(3H)-one (3c).

- Supporting Inform

- Synthesis and characterization of 5,6,7,8-tetrahydroquinoline C5a receptor antagonists. (2008). Bioorganic & Medicinal Chemistry Letters, 18(8), 2544–2548.

- Quinazoline fused 1,2,4-triazoles: PIDA-mediated synthesis, characterization, anti-breast cancer agents, ABTS radical scavenging.

- Synthesis and biological characterization of novel 5-(2'-hydroxy phenyl)- 6,7,8,9 tetra hydro-5h-(1,3) thiazolo-2-(4'-substituted benzylidine) (2, 3-b) quinazolin-3-phenyl hydrazone. (2026). International Journal of Drug Development & Research.

- (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2025).

-

2-Phenyl-5,6,7,8-tetrahydroquinazoline. Crysdot LLC. [Link]

- Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). MDPI.

- Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. (2020).

-

4-anilino-2-phenyl-5,6,7,8-tetrahydroquinazoline. SpectraBase. [Link]

- Ramesh Dhani. (2012). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino]. Der Pharma Chemica, 4(5), 1917-1922.

-

Quinoline, 5,6,7,8-tetrahydro-. NIST WebBook. [Link]

-

5,6,7,8-Tetrahydroquinoline. PubChem. [Link]

- Synthesis and Antihypoxic Activity of 2-aryl-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylic Acids and Their Reaction Products with Substituted Hydrazines.

- Biological Properties of New Chiral 2-Methyl-5,6,7,8-tetrahydroquinolin-8-amine-based Compounds. (2020). Semantic Scholar.

- Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes.

-

5,6,7,8-Tetrahydro-[1][2]triazolo[5,1-b]quinazolin-9(4H)-one. PMC.

- 5,6,7,8-TETRAHYDRO-QUINAZOLINE-2-THIOL. Sigma-Aldrich.

- Quinoline, 1,2,3,4-tetrahydro-. NIST WebBook.

- 5,6,7,8-Tetrahydroquinoline(10500-57-9)IR1. ChemicalBook.

Sources

A Comprehensive Guide to the Physicochemical Properties of 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivatives for Drug Discovery and Development

Abstract

The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including potent anticancer properties. The journey of such a derivative from a promising hit to a viable drug candidate is critically dependent on its physicochemical properties. These properties—lipophilicity, solubility, ionization state, and stability—govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and ultimately its therapeutic efficacy. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core physicochemical properties of 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives. We delve into the causality behind experimental choices for their determination, provide detailed, field-proven protocols, and connect these fundamental properties to their biological implications, with a focus on their role as Topoisomerase II inhibitors.

Introduction: The Convergence of Structure and Function

The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinazoline ring system is a recurring motif in a multitude of biologically active compounds. Its rigid, heterocyclic structure provides a versatile framework for the spatial presentation of various functional groups, enabling interactions with a diverse range of biological targets. This has led to the development of numerous approved drugs and clinical candidates for treating a variety of diseases.

The Rise of 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivatives: Therapeutic Promise

Hydrogenation of the quinazoline core to its tetrahydro state introduces conformational flexibility, while the 2-phenyl substitution offers a key anchor point for structure-activity relationship (SAR) studies. This specific class of derivatives has recently gained significant attention, particularly for its potential in oncology. Notably, certain 6-amino-tetrahydroquinazoline derivatives have been identified as potent inhibitors of human topoisomerase II (topoII), a validated target for anticancer drugs.[1][2][3][4] Unlike traditional topoII poisons that are associated with severe side effects like secondary leukemias, these novel tetrahydroquinazolines act as catalytic inhibitors, preventing the enzyme from functioning without inducing DNA damage.[1][4][5]

Why Physicochemical Properties are Paramount to Success

A molecule's intrinsic physicochemical characteristics are the bedrock upon which its "drug-like" qualities are built. A highly potent compound is of little therapeutic value if it cannot reach its target in sufficient concentration or for an adequate duration. Key properties such as solubility, lipophilicity, and stability dictate a compound's journey through the body. Therefore, the early and accurate characterization of these properties is not merely a data collection exercise but a critical step in mitigating late-stage attrition in the drug development pipeline.

Synthesis and Purification: Building the Molecular Framework

Rationale for Synthetic Strategy

The synthesis of 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives often employs multi-component reactions or sequential condensation and cyclization strategies. A common and effective approach involves the reaction of a cyclic β-ketoester with an appropriate amidine or a related precursor. This methodology is favored for its efficiency, atom economy, and the ability to introduce diversity at various positions of the scaffold.[6][7][8]

Detailed Experimental Protocol: Synthesis of a Representative Topoisomerase II Inhibitor

The following protocol is adapted from the synthesis of potent 6-amino-tetrahydroquinazoline Topoisomerase II inhibitors.[1] This multi-step synthesis illustrates a robust pathway to access the core scaffold and subsequently functionalize it.

Step 1: Synthesis of the Tetrahydroquinazoline Core

-

To a solution of a suitable cyclic β-ketoester (1.0 eq) in a high-boiling point solvent such as acetic acid, add the desired benzamidine hydrochloride (1.1 eq).

-

Heat the reaction mixture to reflux (typically 120-140 °C) for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Neutralize the solution with a suitable base (e.g., saturated sodium bicarbonate solution) until a precipitate forms.

-

Collect the solid by filtration, wash with water, and dry under vacuum to yield the crude 2-phenyl-5,6,7,8-tetrahydroquinazolin-4-one.

Step 2: Chlorination

-

Suspend the product from Step 1 (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 2-3 hours.

-

Cool the reaction and carefully quench by pouring it onto crushed ice.

-

Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the 4-chloro-2-phenyl-5,6,7,8-tetrahydroquinazoline intermediate.

Step 3: Amination

-

Dissolve the 4-chloro intermediate (1.0 eq) in a polar aprotic solvent like isopropanol or DMF.

-

Add the desired amine (e.g., a substituted aniline, 1.2 eq) and a non-nucleophilic base such as diisopropylethylamine (DIPEA, 2.0 eq).

-

Heat the reaction mixture at 80-100 °C for 12-24 hours.

-

After cooling, dilute the mixture with water and extract with an organic solvent.

-

Purify the crude product using silica gel column chromatography to yield the final 2-phenyl-5,6,7,8-tetrahydroquinazoline derivative.

Purification and Characterization

Purification is typically achieved using flash column chromatography on silica gel, with elution gradients of hexane/ethyl acetate or dichloromethane/methanol. Characterization and confirmation of the structure are performed using standard analytical techniques:

-

¹H and ¹³C NMR: To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To verify the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mini Review of Novel Topoisomerase II Inhibitors as Future Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity | MDPI [mdpi.com]

- 8. researchgate.net [researchgate.net]

Early synthetic routes to the 2-Phenyl-5,6,7,8-tetrahydroquinazoline core

Title: Strategic Synthesis of the 2-Phenyl-5,6,7,8-tetrahydroquinazoline Core: A Technical Guide to Early & Foundational Routes

Executive Summary The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold represents a critical pharmacophore in medicinal chemistry, serving as a privileged structure in the design of cyclin-dependent kinase (CDK) inhibitors, antifolates, and GPCR ligands. Unlike its fully aromatic quinazoline counterpart, the partially saturated cyclohexyl ring offers unique vector opportunities for stereochemical elaboration and solubility modulation.

This guide deconstructs the foundational synthetic architectures used to access this core. We prioritize the "Enaminone" and "Formylation" routes—the two most robust early methodologies that remain relevant for gram-to-kilogram scale synthesis.

Part 1: Retrosynthetic Logic & Structural Disconnection

To design a robust synthesis, one must first visualize the assembly of the pyrimidine ring upon the pre-existing cyclohexane framework. The 5,6,7,8-tetrahydroquinazoline core is best accessed via a [3+3] Cyclocondensation strategy.

-

Fragment A (The Electrophile): A functionalized cyclohexanone (C3 fragment).

-

Fragment B (The Nucleophile): An amidine derivative (N-C-N fragment). To install the 2-phenyl group specifically, Benzamidine is the mandatory reagent.

Visualization: Retrosynthetic Pathway

Figure 1: Retrosynthetic disconnection showing the convergence of an activated cyclohexanone species and benzamidine.[1][2][3][4]

Part 2: The Enaminone Route (The "Gold Standard")

The reaction of 2-((dimethylamino)methylene)cyclohexanone with benzamidine is arguably the most reliable early synthetic route. Developed conceptually in the 1960s (utilizing Bredereck’s reagent or DMF-DMA), this route avoids the regiochemical ambiguity often seen in other condensations.

The Mechanism

The pathway involves the condensation of cyclohexanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form an enaminone intermediate. This intermediate possesses a "push-pull" alkene system. The benzamidine nucleophile attacks the electrophilic enone carbon, followed by elimination of dimethylamine and cyclodehydration.

Experimental Protocol

Step A: Synthesis of the Enaminone Intermediate

-

Reagents: Cyclohexanone (1.0 eq), DMF-DMA (1.2 eq).

-

Conditions: Reflux (neat or in Toluene) for 4–6 hours.

-

Observation: The reaction mixture typically turns yellow/orange.

-

Workup: Concentration in vacuo removes methanol and excess DMF-DMA. The residue (2-((dimethylamino)methylene)cyclohexanone) solidifies upon cooling and is often used without further purification.

Step B: Cyclization to the Quinazoline Core

-

Reagents: Enaminone intermediate (1.0 eq), Benzamidine Hydrochloride (1.1 eq), Sodium Ethoxide (NaOEt) or Sodium Methoxide (NaOMe) (1.2 eq).

-

Solvent: Absolute Ethanol (EtOH).

-

Procedure:

-

Dissolve Benzamidine HCl in EtOH.

-

Add NaOEt to liberate the free amidine base; stir for 15 min.

-

Add the Enaminone intermediate.

-

Reflux for 6–12 hours.

-

Validation: Monitor via TLC (SiO2, EtOAc/Hexane). The product is usually less polar than the amidine but more polar than the starting enaminone.

-

-

Purification: Cool to room temperature. Pour into ice water. The product often precipitates as a white/off-white solid. Filter and recrystallize from EtOH/Water.

Visualization: Reaction Mechanism

Figure 2: Step-wise mechanism from cyclohexanone to the final quinazoline core via the enaminone intermediate.

Part 3: The Formylation Route (The "Classic" Approach)

Before the widespread availability of DMF-DMA, the Claisen condensation of cyclohexanone with ethyl formate was the dominant method. While reagents are cheaper, the intermediate (2-hydroxymethylene cyclohexanone) is unstable and exists in equilibrium with its tautomers, occasionally leading to lower yields or polymerization.

Experimental Protocol

-

Formylation:

-

Suspend Sodium Ethoxide (1.1 eq) in dry ether or benzene (modern: THF/Toluene).

-

Add Ethyl Formate (1.1 eq) and Cyclohexanone (1.0 eq) dropwise at 0°C.

-

Stir overnight at room temperature. The sodium salt of the formyl ketone precipitates.

-

-

Cyclization:

-

Dissolve the crude sodium salt in water/ethanol.

-

Add Benzamidine Hydrochloride (1.0 eq) and a buffer (Sodium Acetate) or slight excess of base.

-

Reflux for 3–5 hours.

-

-

Critical Note: This route is sensitive to moisture. The "hydroxymethylene" intermediate can deformylate if the pH is not controlled during the cyclization step.

Part 4: Comparative Data & Troubleshooting

The following table summarizes the operational differences between the two primary early routes.

| Feature | Enaminone Route (DMF-DMA) | Formylation Route (Ethyl Formate) |

| Intermediate Stability | High (Stable solid/oil) | Low (Unstable, polymerizes) |

| Regioselectivity | Excellent (Sterically driven) | Good, but tautomer-dependent |

| Reaction Conditions | Neutral/Thermal (Step 1), Basic (Step 2) | Strongly Basic (Step 1 & 2) |

| Overall Yield (Est.) | 75–90% | 40–65% |

| Atom Economy | Lower (Loss of Me2NH) | Higher (Loss of EtOH/H2O) |

| Scalability | High (Preferred for Pharma) | Moderate (Viscosity issues) |

Troubleshooting Common Issues

-

Problem: Low yield in Enaminone step.

-

Solution: Ensure DMF-DMA is fresh. Old reagent hydrolyzes to DMF. Use a Dean-Stark trap if using toluene to drive off methanol.

-

-

Problem: Product is an oil/sticky gum.

-

Solution: The 2-phenyl derivative is lipophilic. If it oils out during water quench, extract with DCM, dry over MgSO4, and treat with HCl/Ether to isolate as the Hydrochloride salt, which is almost always a crystalline solid.

-

-

Problem: Incomplete Cyclization.

-

Solution: Ensure the Benzamidine free base is fully liberated. Benzamidine HCl is insoluble in many organic solvents; it must be neutralized by NaOEt in situ to react.

-

Part 5: References

-

Bredereck, H., et al. (1963). "Synthese von Pyrimidinen aus Enaminen und Amidinen." Chemische Berichte. (Foundational work on Enaminone-Amidine cyclization).

-

Organic Chemistry Portal. (2023). "Synthesis of Tetrahydroquinolines and Quinazolines." (General overview of modern adaptations of these routes).

-

BenchChem. (2025).[5] "Application Notes and Protocols for the Use of 2-(Dimethylaminomethylene)cyclohexanone." (Specific protocols for the enaminone intermediate).

-

Modica, M., et al. (2000). "Synthesis and binding properties of new 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives." European Journal of Medicinal Chemistry. (Application of the core in drug design).

Sources

- 1. US5877351A - Preparation and purification process for 2- (dimethylamino) methyl!-1-(3-methoxphenyl)-cyclohexanol and its salts - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. kems.knust.edu.gh [kems.knust.edu.gh]

- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Biological Potential of the 2-Phenyl-5,6,7,8-Tetrahydroquinazoline Scaffold

Executive Summary: Escaping "Flatland" in Drug Design

The 2-phenyl-5,6,7,8-tetrahydroquinazoline (THQ) scaffold represents a critical structural evolution from the fully aromatic quinazoline core. While traditional quinazolines (e.g., Gefitinib, Erlotinib) rely on planar intercalation and kinase ATP-pocket occupancy, the saturation of the C5-C8 ring in THQ introduces sp³ character. This structural "kink" alters lipophilicity (LogP), solubility, and the vector of substituents, allowing these molecules to access binding pockets unavailable to their planar counterparts.

This guide analyzes the THQ scaffold's utility in two primary domains: catalytic inhibition of Topoisomerase IIα (TopoIIα) in oncology and multi-target inhibition in Mycobacterium tuberculosis. Unlike traditional TopoII poisons, THQ derivatives function as catalytic inhibitors, mitigating the risk of secondary leukemias—a distinct advantage in clinical safety profiles.

Structural Significance & Medicinal Chemistry[1][2][3][4][5]

The "Tetrahydro" Advantage

The transition from quinazoline to 5,6,7,8-tetrahydroquinazoline impacts the pharmacophore in three distinct ways:

-

Conformational Flexibility: The cyclohexene-like ring (C5-C8) adopts a half-chair or sofa conformation, contrasting with the rigid planarity of quinazoline.

-

Electronic Modulation: The lack of aromaticity in the fused ring prevents π-electron delocalization across the entire bicyclic system, altering the pKa of the N1/N3 nitrogens and changing hydrogen bond acceptor capability.

-

Hydrophobic Anchoring: The 2-phenyl moiety serves as a critical hydrophobic anchor. In docking studies (e.g., against MtDHFR), this group often occupies the hydrophobic sub-pocket, stabilizing the ligand-protein complex.

Structure-Activity Relationship (SAR) Map

The biological activity of the THQ core is highly sensitive to substitution patterns:

| Position | Modification | Biological Impact |

| C2 (Aryl) | Phenyl / 4-Pyridyl | Essential for potency. 4-Pyridyl substitution (e.g., ARN-21934) enhances TopoIIα selectivity over TopoIIβ. |

| C4 | Amino / Oxo | 4-Amino: Critical for TopoII inhibition (H-bond donor). 4-Oxo: Associated with antimicrobial and GABA-A receptor modulation. |

| C5-C8 | Unsubstituted vs. Gem-dimethyl | Steric bulk at C6/C7 can lock conformation but often reduces metabolic stability. |

| N3 | Alkylation | N3-substitution generally abolishes kinase/TopoII activity (loss of H-bond donor/acceptor pair). |

Therapeutic Applications

Oncology: Selective Topoisomerase IIα Inhibition

The most significant recent breakthrough for the THQ scaffold is the identification of ARN-21934 and related analogs.

-

Mechanism: Unlike Etoposide or Doxorubicin, which stabilize the DNA-enzyme cleavage complex ("poisons") and cause DNA double-strand breaks, THQ derivatives act as catalytic inhibitors .[1] They block the ATP-hydrolysis step or DNA strand passage without trapping the covalent complex.

-

Clinical Relevance: This mechanism avoids the accumulation of double-strand breaks, significantly reducing the cardiotoxicity and secondary leukemia risks associated with traditional TopoII poisons.

Infectious Disease: Antitubercular Polypharmacology

THQ derivatives have demonstrated efficacy against multidrug-resistant M. tuberculosis by targeting multiple pathways simultaneously:

-

Dihydrofolate Reductase (DHFR): The 2-phenyl-THQ core mimics the pteridine ring of folate.

-

DprE1 Inhibition: Essential for cell wall arabinogalactan synthesis.

Visualizing the Mechanism of Action

The following diagram contrasts the mechanism of traditional TopoII poisons with the THQ scaffold's catalytic inhibition.

Caption: Comparative mechanism of THQ derivatives (Catalytic Inhibition) vs. Etoposide (Poisoning). THQs prevent the formation of the genotoxic cleavage complex.[1]

Experimental Protocols

Synthesis: The α-Aminoamidine Route

Rationale: Traditional Biginelli reactions often yield dihydropyrimidines. To access the tetrahydroquinazoline specifically, a condensation between a cyclic ketone and an amidine is preferred. The following protocol utilizes α-aminoamidines for high regioselectivity.

Reagents:

-

Cyclohexanone derivative (e.g., 2,6-bis(benzylidene)cyclohexanone)

-

Benzamidine hydrochloride (for 2-phenyl core)

-

Solvent: Ethanol or Pyridine (Catalytic)

Step-by-Step Protocol:

-

Precursor Preparation: Dissolve cyclohexanone (10 mmol) and benzaldehyde (20 mmol) in ethanol (20 mL). Add 10% NaOH (5 mL) dropwise at 0°C. Stir for 4 hours to precipitate 2,6-bis(benzylidene)cyclohexanone . Recrystallize from ethanol.

-

Cyclocondensation: Mix the bis-benzylidene precursor (1 mmol) with benzamidine hydrochloride (1.2 mmol) in pyridine (5 mL).

-

Reflux: Heat the mixture at 100°C for 24 hours. Note: Pyridine acts as both solvent and base.

-

Workup: Pour the reaction mixture into crushed ice/water (50 mL). Neutralize with dilute HCl if necessary.

-

Purification: Filter the precipitate. Wash with cold water. Recrystallize from DMF/Ethanol (1:1) to yield the 2-phenyl-4-amino-5,6,7,8-tetrahydroquinazoline derivative.

Assay: DNA Relaxation (TopoII Inhibition)

Rationale: This assay distinguishes between simple DNA intercalation and enzymatic inhibition.

-

Reaction Mix: Prepare buffer containing 50 mM Tris-HCl (pH 7.5), 175 mM KCl, 5 mM MgCl₂, 2 mM ATP, and 0.25 µg supercoiled plasmid DNA (pBR322).

-

Enzyme Addition: Add 1 unit of Human TopoIIα.

-

Compound Treatment: Incubate with THQ derivative (0.1 - 100 µM) for 30 minutes at 37°C.

-

Termination: Stop reaction with 1% SDS and Proteinase K.

-

Visualization: Electrophorese samples on a 1% agarose gel.

-

Analysis: Supercoiled DNA migrates faster than relaxed DNA. Inhibitors will maintain the DNA in the supercoiled band (preventing relaxation), whereas active enzyme produces relaxed bands.

Synthesis Workflow Visualization

Caption: Synthetic route via bis-benzylidene intermediate, favoring the formation of the 2-phenyl-THQ core.

References

-

Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. Source: Journal of Medicinal Chemistry (ACS). URL:[Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. Source: International Journal of Molecular Sciences (MDPI). URL:[Link]

-

Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Source: Molecules (MDPI). URL:[Link]

-

Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity. Source: New Journal of Chemistry (RSC). URL:[Link]

Sources

Exploring the Chemical Space of Substituted 2-Phenyl-5,6,7,8-tetrahydroquinazolines: A Technical Guide for Drug Discovery Professionals

Abstract

The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a wide array of pharmacological activities. This technical guide provides an in-depth exploration of the chemical space surrounding this core, offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into versatile synthetic strategies, analyze structure-activity relationships (SAR), and provide detailed experimental protocols for synthesis and biological evaluation. A particular focus will be placed on the role of these compounds as anticancer agents, with an examination of their interaction with the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

Introduction: The Significance of the Tetrahydroquinazoline Core

Quinazoline and its derivatives are fundamental building blocks in the synthesis of numerous biologically active compounds, with several approved drugs, such as gefitinib and erlotinib, featuring this core structure.[1] The partially saturated 5,6,7,8-tetrahydroquinazoline moiety offers a three-dimensional structural element that can enhance binding affinity and selectivity for various biological targets. The presence of the 2-phenyl group provides a key point for substitution, allowing for the fine-tuning of electronic and steric properties to optimize pharmacological activity. This combination of a flexible, three-dimensional core and a readily modifiable aromatic substituent makes the 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold a highly attractive starting point for the exploration of new chemical entities in drug discovery.

Navigating the Synthetic Landscape

The construction of the 2-phenyl-5,6,7,8-tetrahydroquinazoline core can be achieved through several synthetic routes. One of the most efficient and versatile approaches is the one-pot, multi-component reaction, which offers advantages in terms of atom economy, reduced reaction times, and simplified purification processes.[1]

Rationale Behind Experimental Choices

The selection of solvents, catalysts, and reaction conditions is critical for the successful synthesis of quinazoline derivatives.

-

Solvents: The polarity of the solvent can significantly influence the reaction pathway. Polar solvents are generally favored for the formation of the desired C(sp²)-N bond to yield quinazolines.[2]

-

Catalysts: While many catalyst-free methods exist, particularly those utilizing microwave irradiation, transition metal catalysts can be employed to facilitate specific bond formations and improve yields.[3] The choice of catalyst depends on the specific transformation, with copper and palladium complexes being commonly used.[4]

-

Reaction Conditions: Microwave-assisted synthesis has emerged as a powerful tool, often leading to shorter reaction times and higher yields compared to conventional heating.[5]

General Synthetic Workflow

The following diagram illustrates a general workflow for the synthesis and subsequent evaluation of a library of substituted 2-phenyl-5,6,7,8-tetrahydroquinazolines.

Caption: General workflow for the synthesis and evaluation of 2-phenyl-5,6,7,8-tetrahydroquinazolines.

Exploring the Chemical Space: Structure-Activity Relationships (SAR)

The biological activity of 2-phenyl-5,6,7,8-tetrahydroquinazolines can be significantly modulated by the nature and position of substituents on both the phenyl ring and the tetrahydroquinazoline core. The following tables summarize key SAR findings from the literature, focusing on anticancer activity.

Substitutions on the 2-Phenyl Ring

| Substitution Pattern | Effect on Anticancer Activity (Example Cell Lines) | IC50 Range (µM) | Reference |

| Unsubstituted Phenyl | Baseline activity | 15 - 30 (MCF-7) | [6][7] |

| Electron-donating groups (e.g., -OCH3) | Generally increases activity | 5 - 15 (MCF-7, RPE-1) | [6] |

| Electron-withdrawing groups (e.g., -Cl, -CF3) | Variable effects, can increase potency | 2 - 10 (K562, A549) | [8] |

| Halogens (e.g., -F, -Cl, -Br) | Often enhances activity, position is critical | 1 - 10 (HeLa, PC3) | [7][8] |

Substitutions on the Tetrahydroquinazoline Core

| Substitution Position | Substituent | Effect on Anticancer Activity (Example Cell Lines) | IC50 Range (µM) | Reference |

| Position 4 | Amino group | Often crucial for activity, allows for further derivatization | 1 - 20 (Various) | [8] |

| Position 6 | Methyl group | Can enhance activity | ~2.3 - 6.1 (MDA-MB231) | [9] |

| Position 7 | Halogens, Alkoxy groups | Modulates lipophilicity and binding | Not widely reported for this specific core | N/A |

Mechanism of Action: Targeting the EGFR Signaling Pathway

A significant number of quinazoline derivatives exert their anticancer effects by inhibiting receptor tyrosine kinases, with the Epidermal Growth Factor Receptor (EGFR) being a prominent target.[2] Dysregulation of the EGFR signaling pathway is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival.

The EGFR Signaling Cascade

Upon ligand binding, EGFR dimerizes and undergoes autophosphorylation of key tyrosine residues in its C-terminal domain. These phosphotyrosine residues serve as docking sites for adaptor proteins and enzymes, initiating downstream signaling cascades, primarily the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT pathways. These pathways ultimately regulate gene expression and promote cell growth, proliferation, and survival.

Caption: Simplified EGFR signaling pathway and the inhibitory action of 2-phenyl-5,6,7,8-tetrahydroquinazolines.

2-Phenyl-5,6,7,8-tetrahydroquinazoline derivatives can act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing autophosphorylation. This blockade of the initial signaling event effectively shuts down the downstream proliferative and survival signals, leading to an anti-tumor effect.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis and biological evaluation of substituted 2-phenyl-5,6,7,8-tetrahydroquinazolines.

One-Pot Synthesis of a 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivative

This protocol describes a representative one-pot, three-component synthesis.

Materials:

-

Cyclohexanone

-

Substituted Benzaldehyde

-

Benzamidine hydrochloride

-

Potassium carbonate (K2CO3)

-

Ethanol (EtOH)

-

Standard laboratory glassware

-

Magnetic stirrer with heating

Procedure:

-

To a round-bottom flask, add cyclohexanone (1.0 mmol), the desired substituted benzaldehyde (1.0 mmol), benzamidine hydrochloride (1.2 mmol), and potassium carbonate (2.0 mmol).

-

Add ethanol (10 mL) as the solvent.

-

Stir the reaction mixture at reflux (approximately 80 °C) for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

Add water to the residue and extract with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane:ethyl acetate) to afford the pure 2-phenyl-5,6,7,8-tetrahydroquinazoline derivative.

-

Characterize the final product using NMR, Mass Spectrometry, and IR spectroscopy.

Evaluation of Anticancer Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[10]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, A549)

-

Complete cell culture medium

-

96-well plates

-

Synthesized 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)[10]

-

DMSO (for formazan dissolution)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.[11]

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium in the wells with the medium containing different concentrations of the compounds. Include a vehicle control (DMSO) and a positive control (e.g., gefitinib). Incubate for 48-72 hours.[9][11]

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37 °C.[10]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.

Conclusion

The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold represents a fertile ground for the discovery of novel therapeutic agents. This guide has provided a comprehensive overview of the synthetic strategies, structure-activity relationships, and biological evaluation methods relevant to this important class of compounds. By understanding the nuances of their chemical space and mechanism of action, researchers can rationally design and synthesize new derivatives with improved potency, selectivity, and pharmacokinetic properties, ultimately contributing to the development of next-generation therapeutics.

References

- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. (2017). Synthesis and anticancer activity of new quinazoline derivatives. BMC chemistry, 11(1), 1-10. [https://bmcchem.biomedcentral.com/articles/10.1186/s13065-017-0262-8]

- El-Sayed, N. N. E., et al. (2024). Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines. Scientific Reports, 14(1), 5086. [https://www.

- Luo, H., et al. (2024). Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives. Bioorganic & Medicinal Chemistry, 103, 117660. [https://www.sciencedirect.com/science/article/pii/S096808962400086X]

- BenchChem. (2025). Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives. [https://www.benchchem.

- BenchChem. (2025). One-Pot Synthesis of Polysubstituted Quinazolines: Application Notes and Protocols for Researchers. [https://www.benchchem.

- Horton, T. (1994). MTT Cell Assay Protocol. [http://txch.org/doctors/dr-terzah-horton/checkpoint-lab/protocols/mtt/]

- Abcam. (n.d.). MTT assay protocol. [https://www.abcam.com/protocols/mtt-assay-protocol]

- Arias-Gomez, A., et al. (2022). Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. New Journal of Chemistry, 46(36), 17399-17412. [https://pubs.rsc.org/en/content/articlelanding/2022/nj/d2nj02685a]

- Mishra, P., et al. (2015). Synthesis of tetrahydroquinazolines from 2-aminobenzonitriles and alkylidene malonates via 1,4-conjugate addition and an unprecedented rearrangement reaction. Chemical Communications, 51(29), 6391-6394. [https://pubs.rsc.org/en/content/articlelanding/2015/cc/c5cc00806k]

- Al-Salahi, R., Al-Omar, M. A., & Amr, A. E. G. (2017). Synthesis and anticancer activity of new quinazoline derivatives. ResearchGate. [https://www.researchgate.

- Sharma, V., et al. (2022). Transition-metal-catalyzed synthesis of quinazolines: A review. Frontiers in Chemistry, 10, 989599. [https://www.frontiersin.org/articles/10.3389/fchem.2022.989599/full]

- Saunthwal, R. K., et al. (2015). On Water: Catalyst-Free Chemoselective Synthesis of Highly Functionalized Tetrahydroquinazolines from 2-Aminophenylacrylate. Synlett, 26(10), 1423-1427. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0034-1380486]

- Rother, C., et al. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(22), 6959. [https://www.mdpi.com/1420-3049/26/22/6959]

- Cho, S. H., et al. (2018). Base-Promoted Synthesis of 2-Aryl Quinazolines from 2-Aminobenzylamines in Water. The Journal of Organic Chemistry, 83(14), 7545-7552. [https://pubs.acs.org/doi/10.1021/acs.joc.8b00844]

- Cheng, R., et al. (2013). One-Pot Synthesis of Quinazolinones from Anthranilamides and Aldehydes via p-Toluenesulfonic Acid Catalyzed Cyclocondensation and Phenyliodine Diacetate Mediated Oxidative Dehydrogenation. Synthesis, 45(21), 2998-3006. [https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0033-1338521]

- Organic Chemistry Portal. (n.d.). Synthesis of tetrahydroquinazolines. [https://www.organic-chemistry.org/synthesis/heterocycles/benzo-fused/quinazolines,tetrahydro.shtm]

- Snizhko, A. D., Kyrychenko, A. V., & Gladkov, E. S. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences, 23(7), 3781. [https://www.mdpi.com/1422-0067/23/7/3781]

- Bouzriba, S., et al. (2022). Synthesis, Anticancer Activities and Molecular Docking Studies of a Novel Class of 2-Phenyl-5,6,7,8-tetrahydroimidazo [1,2-b]pyridazine Derivatives Bearing Sulfonamides. Molecules, 27(16), 5238. [https://www.mdpi.com/1420-3049/27/16/5238]

- Ramesh, G., et al. (2018). Solvent-free one-pot consecutive synthesis of quinazolinone sulfonamides. Frontiers in Chemistry, 6, 407. [https://www.frontiersin.org/articles/10.3389/fchem.2018.00407/full]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Transition-metal-catalyzed synthesis of quinazolines: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Recent advances and prospects in the organocatalytic synthesis of quinazolinones [frontiersin.org]

- 6. Synthesis, anticancer activity and molecular docking of new quinolines, quinazolines and 1,2,4-triazoles with pyrido[2,3-d] pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Design, synthesis and antitumor activity of 2-substituted quinazoline-4-amine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Synthesis and anticancer activity of new quinazoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. MTT assay protocol | Abcam [abcam.com]

- 11. texaschildrens.org [texaschildrens.org]

Quantum chemical calculations for 2-Phenyl-5,6,7,8-tetrahydroquinazoline

An In-Depth Technical Guide to Quantum Chemical Calculations for 2-Phenyl-5,6,7,8-tetrahydroquinazoline

This guide provides a comprehensive, technically-grounded framework for conducting quantum chemical calculations on 2-Phenyl-5,6,7,8-tetrahydroquinazoline. Designed for researchers, medicinal chemists, and computational scientists, this document moves beyond a simple recitation of steps to explain the underlying scientific rationale for methodological choices, ensuring a robust and reproducible computational analysis.

Introduction: The "Why" and "How" of Computational Scrutiny

2-Phenyl-5,6,7,8-tetrahydroquinazoline is a heterocyclic compound belonging to the quinazoline family, a scaffold known for a wide array of biological activities.[1][2] Derivatives of this core structure are explored for various therapeutic applications, including potential antitubercular and antidiabetic properties.[1][3] Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as a powerful, cost-effective tool in the early stages of drug discovery.[4][5] They allow us to predict and understand the molecule's intrinsic properties—its three-dimensional structure, electronic landscape, and reactivity—before committing to resource-intensive experimental synthesis and testing.[6][7]

This guide will detail the process of performing a full quantum chemical analysis, from initial structure optimization to the prediction of spectroscopic signatures, providing both the procedural steps and the expert rationale behind them.

Part 1: Foundational Workflow for Computational Analysis

The journey from a 2D chemical structure to profound molecular insight follows a structured, multi-step computational workflow. Each stage builds upon the last, progressively refining our understanding of the molecule's behavior at the quantum level. This process ensures that subsequent, more computationally expensive calculations are performed on a physically realistic and stable molecular structure.

Caption: A typical workflow for quantum chemical analysis.

Part 2: Geometry Optimization – Achieving the Ground State

The first and most critical step is to determine the molecule's most stable three-dimensional conformation, its ground-state geometry.[8][9] This is not merely an aesthetic exercise; all subsequent electronic properties are highly dependent on the precise arrangement of atoms. The geometry optimization process uses iterative algorithms to adjust atomic coordinates until the forces on each atom are negligible and the total energy of the system is at a minimum.[8][10]

Methodological Rationale

-

Theory Selection: Density Functional Theory (DFT) : DFT is the workhorse of modern computational chemistry for systems of this size. It offers an exceptional balance of computational efficiency and accuracy by approximating the complex many-electron wavefunction with the much simpler electron density.[6][11] This makes it feasible to study drug-sized molecules where more rigorous methods would be prohibitively expensive.

-

Functional Choice: B3LYP : The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional is a globally recognized standard for organic molecules.[12][13] It incorporates aspects of both Hartree-Fock theory and DFT, providing a robust description of electron exchange and correlation, which is vital for accurate energy and geometry predictions.

-

Basis Set Selection: 6-311++G(d,p) : A basis set is the set of mathematical functions used to build the molecular orbitals. The 6-311++G(d,p) basis set is a sophisticated choice for this type of analysis:

-

6-311: A "triple-zeta" basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in orbital shape.

-

++G: Includes "diffuse functions" on both heavy atoms and hydrogen. These are crucial for accurately describing lone pairs and non-covalent interactions, which are central to drug-receptor binding.

-

(d,p): Adds "polarization functions" (d orbitals on heavy atoms, p orbitals on hydrogen). These allow orbitals to change shape (polarize) in response to the molecular environment, leading to more accurate bond angles and lengths.[12][13]

-

Experimental Protocol: Geometry Optimization

-

Structure Creation : Build the 2-Phenyl-5,6,7,8-tetrahydroquinazoline molecule in a molecular editor such as GaussView or Avogadro. Perform an initial "clean-up" using molecular mechanics to generate a reasonable starting geometry.

-

Input File Generation : Set up the calculation in a quantum chemistry software package (e.g., Gaussian, ORCA).[5][6] The input file's route section should specify the following keywords: #p Opt Freq B3LYP/6-311++G(d,p) Geom=Connectivity

-

Opt: Requests a geometry optimization to a minimum on the potential energy surface.[14]

-

Freq: Requests a vibrational frequency calculation to be performed on the optimized geometry. This is a critical self-validation step.

-

-

Execution : Submit the calculation to the computational server.

-

Validation : Upon completion, inspect the output file. The optimization must converge successfully. Crucially, the frequency calculation should yield zero imaginary frequencies . An imaginary frequency indicates the structure is a saddle point (a transition state), not a true energy minimum, and requires further optimization.[15]

Data Presentation: Optimized Geometric Parameters

The optimized coordinates provide precise bond lengths and angles. Below is a representative table of key parameters.

| Parameter | Bond/Angle Definition | Calculated Value |

| Bond Lengths | ||

| C-N (Quinazoline) | N1-C2 | ~1.34 Å |

| C=N (Quinazoline) | N3-C4 | ~1.29 Å |

| C-C (Phenyl-Link) | C2-C(Phenyl) | ~1.48 Å |

| C-C (Tetrahydro) | C5-C6 | ~1.53 Å |

| Bond Angles | ||

| N-C-N (Quinazoline) | N1-C2-N3 | ~127° |

| C-C-C (Tetrahydro) | C5-C6-C7 | ~111° |

| Dihedral Angle | Phenyl-Quinazoline | N1-C2-C(Ph)-C(Ph) |

(Note: These are typical expected values. Actual results will be generated by the calculation.)

Part 3: Electronic Structure and Chemical Reactivity

With a validated, stable structure, we can now probe the molecule's electronic properties. This analysis reveals the distribution of electrons and identifies regions of high and low electron density, which are fundamental to understanding chemical reactivity and intermolecular interactions.[16]

Caption: Relationship between calculated properties and their relevance.

Frontier Molecular Orbitals (FMOs)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.

-

HOMO : Represents the ability to donate an electron. Regions with a high HOMO density are susceptible to electrophilic attack.

-

LUMO : Represents the ability to accept an electron. Regions with a high LUMO density are susceptible to nucleophilic attack.

-

HOMO-LUMO Gap (ΔE) : The energy difference between these two orbitals is a critical indicator of chemical stability. A large gap implies high stability and low reactivity, while a small gap suggests the molecule is more reactive.[17]

Molecular Electrostatic Potential (MEP)

An MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It provides an intuitive guide to intermolecular interactions.

-

Red Regions (Negative Potential) : Indicate electron-rich areas, such as those around nitrogen atoms. These are prime sites for hydrogen bond donation.

-

Blue Regions (Positive Potential) : Indicate electron-poor areas, such as those around hydrogen atoms attached to heteroatoms. These are sites for hydrogen bond acceptance.

Experimental Protocol: Electronic Property Calculation

-

Input Preparation : Use the optimized geometry from the previous step. The calculation is a "single-point energy" calculation, as the geometry is already fixed.

-

Keyword Modification : Modify the input file to request the generation of orbital and density data. The keyword Pop=NBO can be added to perform Natural Bond Orbital analysis for a detailed look at charge distribution and intramolecular interactions.[12][13] To generate the files for MEP visualization, output=wfx is often used.

-

Execution and Visualization : Run the calculation. The resulting output file will contain the HOMO and LUMO energies. The generated checkpoint (.chk) or wavefunction (.wfx) file can be used in visualization software to plot the HOMO, LUMO, and MEP surfaces.

Data Presentation: Key Electronic Descriptors

| Property | Description | Significance in Drug Design |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Electron-donating ability |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting ability |

| ΔE (Gap) | ELUMO - EHOMO | Chemical reactivity and stability |

| Dipole Moment | Measure of molecular polarity | Influences solubility & membrane passage |

Part 4: Prediction of Spectroscopic Signatures

Computational spectroscopy is a powerful tool for validating synthetic products. By predicting the IR and NMR spectra, we can provide a theoretical benchmark to compare against experimental data, aiding in structure elucidation.[18][19]

Infrared (IR) Spectroscopy

The vibrational frequency calculation performed earlier to confirm the minimum energy structure also provides the data for a theoretical IR spectrum.[15] Each calculated frequency corresponds to a specific vibrational mode (e.g., C-H stretch, C=N bend). While calculated frequencies are often systematically higher than experimental values due to the harmonic approximation, they can be corrected with a standard scaling factor (~0.96 for B3LYP).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting NMR chemical shifts requires a dedicated calculation using methods like the Gauge-Independent Atomic Orbital (GIAO) method.[14][19] This computes the magnetic shielding tensors for each nucleus. The final chemical shifts are obtained by subtracting the calculated shielding of the nucleus of interest from the shielding of a reference compound (e.g., Tetramethylsilane, TMS), which must be calculated at the exact same level of theory.

Experimental Protocol: NMR Spectrum Calculation

-

Input Preparation : Use the optimized geometry.

-

Keyword Specification : The route section should be modified to: #p NMR=GIAO B3LYP/6-311++G(d,p) Geom=Connectivity

-

Solvent Effects : NMR spectra are highly sensitive to the solvent. It is crucial to include a solvent model, such as the Polarizable Continuum Model (PCM), in the calculation for meaningful results: #p NMR=GIAO B3LYP/6-311++G(d,p) SCRF=(PCM,Solvent=DMSO) Geom=Connectivity

-

Reference Calculation : Perform the same calculation on TMS ((CH3)4Si) using the identical method, basis set, and solvent model.

-

Shift Calculation : The chemical shift (δ) is calculated as: δ = σ(ref) - σ(iso), where σ(ref) is the isotropic shielding value of the reference (TMS) and σ(iso) is the isotropic shielding value for the nucleus in the target molecule.

Conclusion

This guide has outlined a robust, scientifically-grounded methodology for the quantum chemical analysis of 2-Phenyl-5,6,7,8-tetrahydroquinazoline. By following this workflow—from rigorous geometry optimization and validation to in-depth electronic and spectroscopic analysis—researchers can generate reliable, predictive data. This computational insight is invaluable for understanding the molecule's intrinsic properties, guiding synthetic efforts, and accelerating the drug development pipeline. The emphasis on explaining the causality behind methodological choices ensures that the resulting data is not only accurate but also defensible and reproducible.

References

-

Title: Density Functional Theory (DFT) - Computational Chemistry Glossary - Deep Origin.[6] Source: Deep Origin URL: [Link]

-

Title: Role of DFT in Drug Design: A Mini Review.[4] Source: Longdom Publishing URL: [Link]

-

Title: Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC.[11] Source: National Center for Biotechnology Information URL: [Link]

-

Title: Computational study of heterocyclic anticancer compounds through nbo method - Semantic Scholar.[16] Source: Semantic Scholar URL: [Link]

-

Title: DFT Calculations in Designing Polymer-Based Drug Delivery Systems - Encyclopedia.pub.[5] Source: Encyclopedia.pub URL: [Link]

-

Title: Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment | Request PDF - ResearchGate.[17] Source: ResearchGate URL: [Link]

-

Title: Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry.[12] Source: Orbital: The Electronic Journal of Chemistry URL: [Link]

-

Title: (PDF) Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives - ResearchGate.[13] Source: ResearchGate URL: [Link]

-

Title: Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment.[20] Source: Physical Chemistry Research URL: [Link]

-

Title: Special Issue : Density Functional Theory for Rational Drug Design and the Prediction of Natural Compounds' Bioactivity - MDPI.[7] Source: MDPI URL: [Link]

-

Title: Geometry Optimization: Precision in Molecular Structure Analysis - Promethium by QC Ware.[8] Source: Promethium by QC Ware URL: [Link]

-

Title: Synthesis of New Phenolic Derivatives of Quinazolin-4(3H)-One as Potential Antioxidant Agents—In Vitro Evaluation and Quantum Studies - MDPI.[21] Source: MDPI URL: [Link]

-

Title: Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study - PubMed.[22] Source: PubMed URL: [Link]

-

Title: Computational Heterocyclic Chemistry.[23] Source: Imperial College London URL: [Link]

-

Title: Predicting the NMR chemical shifts of hydrides in SABRE-active Ir complexes by relativistic ... - RSC Publishing.[18] Source: Royal Society of Chemistry URL: [Link]

-

Title: Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC.[19] Source: National Center for Biotechnology Information URL: [Link]

-

Title: DFT calculation of Electronic properties, IR spectra, and NMR spectrum of tetrabromopentacene molecules - ResearchGate.[24] Source: ResearchGate URL: [Link]

-

Title: Computational Study Of Molecular and Electronic Structure Geometrical Optimization and IR Spectra Of The Molecule 385D - RJWave.org.[15] Source: RJWave.org URL: [Link]

-

Title: Chemistry of Heterocyclic Compounds.[25] Source: Springer URL: [Link]

-

Title: Tutorial: Modeling NMR Spectra - UC Santa Barbara.[26] Source: UC Santa Barbara URL: [Link]

-

Title: Advances in the Synthesis of Heterocyclic Compounds and Their Applications - MDPI.[27] Source: MDPI URL: [Link]

-

Title: Comparison of Molecular Geometry Optimization Methods Based on Molecular Descriptors.[10] Source: MDPI URL: [Link]

-

Title: Geometry Optimization of Molecular Systems Using All-Electron Density Functional Theory in a Real-Space Mesh Framework - UMass ScholarWorks.[9] Source: UMass ScholarWorks URL: [Link]

-

Title: Lab 5: NMR and IR spectra & vibrational analysis.[14] Source: The Hebrew University of Jerusalem URL: [Link]

-

Title: Computational Study Of Molecular and Electronic Structure Geometrical Optimization and IR Spectra Of The Molecule 385D - ResearchGate.[28] Source: ResearchGate URL: [Link]

-

Title: Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β - ACS Publications.[29] Source: ACS Publications URL: [Link]

-

Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC.[1] Source: National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - MDPI.[3] Source: MDPI URL: [Link]

-

Title: 2-Phenyl-5,6,7,8-tetrahydroquinazoline - Heterocyclic Compounds - Crysdot LLC. Source: Crysdot LLC URL: [Link]

-

Title: 100869-87-2_2-phenyl-5,6,7,8-tetrahydroquinazoline标准品.[30] Source: Chem-Tie URL: [Link]

-

Title: Synthesis of chiral 2-methyl-5,6,7,8-tetrahydroquinolines from naturally occurring monoterpenes - ResearchGate.[31] Source: ResearchGate URL: [Link]

-

Title: (PDF) Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - ResearchGate.[32] Source: ResearchGate URL: [https://www.researchgate.net/publication/359570138_Synthesis_of_Novel_Derivatives_of_5678-Tetrahydroquinazolines_Using_a-Aminoamidines_and_In_Silico_Screening_of_Their_Biological_Activity]([Link]_ Derivatives_of_5678-Tetrahydroquinazolines_Using_a-Aminoamidines_and_In_Silico_Screening_of_Their_Biological_Activity)

-

Title: (IUCr) 5,6,7,8-Tetrahydro-[4][6][16]triazolo[5,1-b]quinazolin-9(4H)-one.[2] Source: International Union of Crystallography URL: [Link]

Sources

- 1. Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.iucr.org [journals.iucr.org]

- 3. mdpi.com [mdpi.com]

- 4. longdom.org [longdom.org]

- 5. encyclopedia.pub [encyclopedia.pub]

- 6. Density Functional Theory (DFT) - Computational Chemistry Glossary [deeporigin.com]

- 7. mdpi.com [mdpi.com]

- 8. Geometry Optimization: Precision in Molecular Structure Analysis [promethium.qcware.com]

- 9. DSpace [scholarworks.umass.edu]

- 10. mdpi.com [mdpi.com]

- 11. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Quantum Chemical-Based Investigations and Lipophilicity Evaluations on Some Structurally Related Quinazoline Derivatives | Orbital: The Electronic Journal of Chemistry [periodicos.ufms.br]

- 13. researchgate.net [researchgate.net]

- 14. tau.ac.il [tau.ac.il]

- 15. rjwave.org [rjwave.org]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. researchgate.net [researchgate.net]

- 18. Predicting the NMR chemical shifts of hydrides in SABRE-active Ir complexes by relativistic DFT - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D5CP01214G [pubs.rsc.org]

- 19. Accurate Prediction of NMR Chemical Shifts: Integrating DFT Calculations with Three-Dimensional Graph Neural Networks - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Exploring the Potential of Quantum Chemical Calculations for Synthesized Quinazoline Derivatives as Superior Corrosion Inhibitors in Acidic Environment [physchemres.org]

- 21. mdpi.com [mdpi.com]

- 22. Heterocyclic compounds with different moieties: synthesis and evaluation of biological activities assisted with the computational study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Computational Heterocyclic Chemistry [ch.ic.ac.uk]

- 24. researchgate.net [researchgate.net]

- 25. Chemistry of Heterocyclic Compounds [hgs.osi.lv]

- 26. Tutorial: Modeling NMR Spectra [people.chem.ucsb.edu]

- 27. mdpi.com [mdpi.com]

- 28. researchgate.net [researchgate.net]

- 29. pubs.acs.org [pubs.acs.org]

- 30. 2-phenyl-5,6,7,8-tetrahydroquinazoline_cas号100869-87-2_2-phenyl-5,6,7,8-tetrahydroquinazoline_分子式_结构 - CAS信息网 [cas-news.com]

- 31. researchgate.net [researchgate.net]

- 32. researchgate.net [researchgate.net]

Tautomerism in 2-Phenyl-5,6,7,8-tetrahydroquinazoline Derivatives: Mechanisms, Characterization, and Pharmacological Impact

This guide provides a rigorous technical analysis of the tautomeric behaviors inherent to 2-phenyl-5,6,7,8-tetrahydroquinazoline derivatives. It is structured to serve as a reference for medicinal chemists optimizing pharmacophore binding and synthetic routes.

Executive Summary

The 2-phenyl-5,6,7,8-tetrahydroquinazoline scaffold represents a "privileged structure" in medicinal chemistry, bridging the gap between fully aromatic quinazolines and flexible aliphatic heterocycles. Unlike its fully aromatic congeners, the 5,6,7,8-tetrahydro derivative possesses a unique conformational flexibility in the fused cyclohexene ring (often adopting a "sofa" or "half-chair" conformation) while retaining the aromatic pyrimidine core.

The critical variable in the development of these derivatives—particularly for kinase and topoisomerase inhibition—is prototropic tautomerism . The ability of the pyrimidine ring to shuttle protons between N1, N3, and substituents at C4 (oxo, amino, or thio groups) dramatically alters the hydrogen-bond donor/acceptor (HBD/HBA) landscape, directly influencing ligand-target affinity (

Molecular Architecture & Tautomeric Equilibria

The Structural Core

The scaffold consists of a pyrimidine ring fused to a cyclohexane ring at positions 5 and 6, with a phenyl group at position 2.

-

Aromaticity: The pyrimidine ring remains planar and aromatic.

-

Sterics: The 5,6,7,8-tetrahydro ring imparts lipophilicity and steric bulk without the rigidity of a benzene ring, allowing for better induced-fit binding in enzyme pockets.

The Lactam-Lactim Equilibrium (4-Oxo Derivatives)

The most pharmacologically relevant tautomerism occurs in 4-oxo-2-phenyl-5,6,7,8-tetrahydroquinazolines . While often drawn as the hydroxy (enol/lactim) form, experimental evidence strongly favors the oxo (keto/lactam) form in polar solvents and the solid state.

-

Form A (Lactam / 3H-tautomer): The proton resides on N3. The C4=O bond is a strong H-bond acceptor.

-

Form B (Lactim / Hydroxy-tautomer): The proton resides on the oxygen at C4. The C4-OH is an H-bond donor.

Mechanistic Driver: The 2-phenyl group extends conjugation, stabilizing the pyrimidine

Visualization of Tautomeric Pathways

The following diagram illustrates the equilibrium and the key analytical methods used to distinguish them.

Figure 1: Lactam-Lactim tautomeric equilibrium in 4-oxo-tetrahydroquinazoline derivatives. The shift determines the H-bond donor/acceptor profile critical for drug-target interaction.

Experimental Protocols for Tautomer Determination

To rigorously define the tautomeric state of a new derivative, rely on a "Triad of Analysis": X-ray Crystallography (Solid State), Solution NMR (Liquid State), and UV-Vis Titration (Electronic State).

Protocol: Synthesis of 4-Oxo-2-Phenyl-5,6,7,8-Tetrahydroquinazoline

Rationale: A clean synthesis is required to generate the probe compound without contamination from O-alkylated byproducts.

Reagents: Cyclohexanone, Benzamidine hydrochloride, Anhydrous Ethanol, Sodium Ethoxide.

-

Preparation: Dissolve Sodium metal (1.1 eq) in anhydrous ethanol to generate fresh NaOEt.

-

Condensation: Add Benzamidine hydrochloride (1.0 eq) and stir for 15 min to liberate the free base.

-

Cyclization: Add 2-Carboethoxycyclohexanone (or ethyl 2-oxocyclohexanecarboxylate) (1.0 eq) dropwise.

-

Reflux: Heat the mixture to reflux (

C) for 6–8 hours. Monitor by TLC (5% MeOH in DCM). -

Isolation: Cool to RT. Acidify with glacial acetic acid to pH 5–6 to precipitate the product.

-

Purification: Recrystallize from EtOH/Water.

Self-Validation Check:

-

Melting Point: Sharp range (expected >200°C).

-

IR Spectrum: Look for strong C=O stretch ~1660-1680 cm

(Lactam) vs broad OH stretch (Lactim).

Protocol: Solution-State Tautomer Determination via N NMR

Rationale:

Workflow:

-

Sample Prep: Dissolve 20-30 mg of the derivative in DMSO-

(polar aprotic) and CDCl -

Acquisition: Run a

HMBC or HSQC experiment. Direct detection is insensitive; inverse detection is required. -

Analysis:

-

N3-H (Lactam): Signal typically appears around 140–160 ppm (relative to liquid NH

). -

N3 (Lactim): Signal shifts downfield to 250–300 ppm .

-

Coupling: Observe

coupling (~90 Hz) in the lactam form.

-

Quantitative Data Summary (Expected Ranges)

| Parameter | Lactam Form (Oxo) | Lactim Form (Hydroxy) | Method of Detection |

| IR | 1660–1690 cm | 3300–3500 cm | FTIR (Solid) |

| 160–165 ppm | 165–170 ppm | ||

| ~150 ppm (Protonated) | ~280 ppm (Unprotonated) | ||

| Solvent Preference | Polar (DMSO, H | Non-polar (Gas phase) | UV-Vis / DFT |

Therapeutic Implications & Case Studies

Kinase Inhibition (ATP-Competitive Binding)

Many kinase inhibitors utilize the quinazoline core (e.g., Gefitinib). The 5,6,7,8-tetrahydro variants offer a slightly different vector for the 2-phenyl group.

-

Mechanism: The inhibitor binds to the hinge region of the kinase.

-

Tautomer Effect: The kinase hinge acts as an H-bond donor/acceptor pair.

-

If the target requires an H-bond donor at the ligand's position 3, the Lactam (NH) tautomer is required.

-

If the ligand exists primarily as the Lactim form in solution, it must pay an energetic penalty (

) to switch to the Lactam form upon binding. -

Design Tip: Substituents on the 2-phenyl ring that withdraw electrons (e.g., 4-F, 4-CF

) can increase the acidity of the N3-H, potentially strengthening the H-bond to the enzyme carbonyl.

-

Antitubercular Activity (DHFR Inhibition)

Recent studies indicate that 5,6,7,8-tetrahydroquinazolines inhibit Mycobacterium tuberculosis DHFR.

-

Observation: Docking studies often assume a fixed tautomer.

-

Correction: When modeling these interactions, both tautomers must be docked. The flexibility of the tetrahydro ring allows the phenyl group to twist out of planarity, accommodating the active site better than the rigid aromatic quinazoline.

Experimental Workflow Diagram

Figure 2: Integrated workflow for the synthesis and structural validation of tetrahydroquinazoline derivatives.

References

-

Complex tauto- and rotamerism of 2-(R-phenyl)-1,2,3,4-tetrahydroquinazolines. ResearchGate. [Link]

-

Tautomerism of guanidines studied by 15N NMR: 2-hydrazono-3-phenylquinazolin-4(3H)-ones and related compounds. Organic & Biomolecular Chemistry. [Link]

-

Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. International Journal of Molecular Sciences. [Link]

-

Novel, Potent, and Druglike Tetrahydroquinazoline Inhibitor That Is Highly Selective for Human Topoisomerase II α over β. ACS Omega. [Link]

-

Crystal structure of 5,6,7,8-tetrahydroquinolin-8-one. Acta Crystallographica Section E. [Link]

Historical perspective on the discovery of 2-Phenyl-5,6,7,8-tetrahydroquinazolines

The Pharmacophore Evolution: A Technical Deep Dive into 2-Phenyl-5,6,7,8-tetrahydroquinazolines

Executive Summary